Desfluoro Bicalutamide is a synthetic analogue of Bicalutamide, a nonsteroidal antiandrogen drug used primarily in prostate cancer research. [, , , , , , , ] It serves as a valuable tool in studying the structure-activity relationship of Bicalutamide and exploring potential improvements in antiandrogen therapy. [, , ] Desfluoro Bicalutamide is not a naturally occurring compound and is primarily synthesized for research purposes. [, , ]
The discovery of AR mutations has significant implications for the treatment of PC. The novel mutations, such as W741C and W741L, allow prostate cancer cells to use bicalutamide as an agonist, which could explain the phenomenon of AWS. This finding suggests that alternative antiandrogens, like hydroxyflutamide, might be effective as second-line therapies for PCs that have become refractory to bicalutamide1.
In the quest to overcome resistance to bicalutamide, researchers have synthesized a series of bicalutamide analogues, including deshydroxy bicalutamide, and evaluated their antiproliferative activity against various human PC cell lines. The deshydroxy analogue demonstrated significant anticancer activity, with IC50 values ranging from 6.59 to 10.86 µM, indicating a potential for higher efficacy in treating PC. Molecular modeling has provided insights into why certain analogues, such as the sulfide variants, exhibit greater activity compared to their sulfone counterparts2. This research opens the door to the development of new AR-targeting drugs with the potential to be more effective in treating PC, especially in cases where resistance to current therapies has developed.
Desfluoro Bicalutamide is classified as an antiandrogen and belongs to the category of synthetic organic compounds. Its chemical structure can be represented by the formula with a molecular weight of approximately 390.38 g/mol. The compound is derived from Bicalutamide through the selective removal of fluorine atoms, specifically at the 2-position of the aromatic ring, leading to its designation as "desfluoro" Bicalutamide .
The synthesis of Desfluoro Bicalutamide typically involves several key steps, starting from commercially available precursors. The process can be outlined as follows:
The molecular structure of Desfluoro Bicalutamide features a complex arrangement that includes:
High-resolution X-ray crystallography studies have provided insights into the charge density distribution and intermolecular interactions within the crystal lattice .
Desfluoro Bicalutamide participates in various chemical reactions typical for antiandrogens:
Desfluoro Bicalutamide exerts its antiandrogenic effects by competitively inhibiting androgen receptors in target tissues such as prostate cells. The mechanism can be described as follows:
Desfluoro Bicalutamide exhibits several notable physical and chemical properties:
Desfluoro Bicalutamide has several scientific applications:
Desfluoro bicalutamide is systematically named as 3-(benzenesulfonyl)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide [1] [5] [6]. Its molecular formula is C₁₈H₁₅F₃N₂O₄S, with a molecular weight of 412.39 g/mol [1] [8]. This compound is formally identified as an impurity of bicalutamide, specifically designated as Bicalutamide Impurity A or Bicalutamide EP Impurity A in pharmacopeial standards [1] [5]. Synonyms include N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide and (±)-Desfluoro bicalutamide, reflecting its racemic nature [1] [6]. The core structure retains the trifluoromethyl (−CF₃) and cyano (−C≡N) substituents critical for antiandrogen activity but lacks the fluorine atom present in the parent drug at the phenylsulfonyl moiety [1] [7].
Direct crystallographic data for desfluoro bicalutamide remains limited in public databases. However, its structural analog bicalutamide has been extensively studied in complex with biological targets like Cytochrome P450 46A1 (CYP46A1). These studies reveal that bicalutamide adopts an energetically unfavorable folded conformation when bound, stabilized by water-mediated coordination between its cyano group and the heme iron of CYP46A1 [2]. This suggests desfluoro bicalutamide may exhibit similar conformational polymorphism due to shared backbone flexibility.
The compound crystallizes as a white to off-white solid with a melting point of 175–178°C [1] [6]. Density functional theory (DFT) calculations predict a planar benzenesulfonyl group linked to a chiral center at the 2-hydroxy-2-methylpropanamide moiety, which influences its three-dimensional orientation [1]. The absence of fluorine alters electron density distribution compared to bicalutamide, potentially affecting crystal packing and intermolecular interactions.
Table 1: Key Crystallographic Parameters
Property | Value |
---|---|
Melting Point | 175–178°C |
Density | 1.48 ± 0.1 g/cm³ |
Boiling Point | 656.1 ± 55.0 °C (760 mmHg) |
Space Group (Predicted) | Monoclinic (P2₁/c) |
Desfluoro bicalutamide differs from bicalutamide (C₁₈H₁₄F₄N₂O₄S) by the replacement of fluorine with hydrogen at the phenylsulfonyl ring [1] [7]. This modification reduces molecular weight (from 430.38 g/mol to 412.39 g/mol) and alters electronic properties:
Compared to 3-fluoro-4-desfluoro bicalutamide (C₁₈H₁₄F₄N₂O₄S), which retains fluorine at the meta position of the phenylsulfonyl group [4], desfluoro bicalutamide lacks halogen substituents entirely on this ring. This absence diminishes its potential for halogen bonding, a key interaction in protein-ligand recognition [1] [7].
Table 2: Structural Comparison with Analogues
Compound | Molecular Formula | Key Structural Feature |
---|---|---|
Desfluoro Bicalutamide | C₁₈H₁₅F₃N₂O₄S | No fluorine on phenylsulfonyl ring |
Bicalutamide | C₁₈H₁₄F₄N₂O₄S | Fluorine at para position of phenylsulfonyl |
3-Fluoro-4-desfluoro | C₁₈H₁₄F₄N₂O₄S | Fluorine at meta position of phenylsulfonyl |
Solubility
Desfluoro bicalutamide is poorly soluble in aqueous media but demonstrates moderate solubility in organic solvents. Experimental data at 298 K reveal the following hierarchy:
Temperature dependence follows the Apelblat equation, with solubility increasing non-linearly from 293 K to 313 K. In water, solubility rises from 3.7 μg/mL at 293 K to 8.85 mg/L at 313 K, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound [3].
Ionization Constant (pKa)
The pKa of the sulfonyl group is estimated at ~1.5, indicating near-complete deprotonation at physiological pH [3]. The hydroxypropanamide moiety (pKa ~14) and cyano group (pKa ~−10) do not ionize in biological systems. The molecule thus remains predominantly non-ionized at pH 7.4, enhancing membrane permeability.
Thermal Stability
Thermogravimetric analysis shows decomposition above 178°C, correlating with its melting point [1]. The compound is stable at recommended storage temperatures (2–8°C) but degrades under prolonged exposure to >40°C or UV radiation. Hansen solubility parameters (δD = 18.2 MPa¹/², δP = 12.1 MPa¹/², δH = 9.8 MPa¹/²) confirm high dispersion force contributions to lattice energy, explaining its thermal resilience [3].
Table 3: Thermodynamic Solubility Parameters
Parameter | Value | Conditions |
---|---|---|
ΔHsol⁰ (Water) | +42.1 kJ/mol | 293–313 K |
ΔGsol⁰ (Water) | +28.3 kJ/mol | 298 K |
ΔSsol⁰ (Water) | +46.2 J·K⁻¹·mol⁻¹ | 298 K |
log Poct/w | 3.8 ± 0.2 | 298 K |
The positive enthalpy of dissolution (+42.1 kJ/mol in water) indicates endothermic dissolution, while entropy-driven solvation in alcohols aligns with its higher solubility in ethanol and 1-octanol [3]. The distribution coefficient (log Doct/hex = 4.2) confirms strong preference for lipophilic environments, relevant to biological membrane permeation [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: